molecular formula C8H7FN2O2 B13421658 N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide

N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B13421658
M. Wt: 182.15 g/mol
InChI Key: RRBDCMDWXUILBY-YHYXMXQVSA-N
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Description

N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide is an organic compound with the molecular formula C8H7FN2O2 It is characterized by the presence of a fluorophenyl group attached to an acetamide moiety, with a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3-fluoroaniline with glyoxylic acid, followed by the introduction of the hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and proteins more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Fluorophenyl)-2-(hydroxyimino)acetamide include:

  • N-(3-Fluorophenyl)acetamide
  • N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide
  • N-(3-Chlorophenyl)-2-(hydroxyimino)acetamide

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the fluorine atom on the phenyl ring and the presence of the hydroxyimino group.

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

(2Z)-N-(3-fluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7FN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5-

InChI Key

RRBDCMDWXUILBY-YHYXMXQVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C=N\O

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=NO

Origin of Product

United States

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